2-{[(3E)-5-(4-CHLOROPHENYL)-2-OXO-2,3-DIHYDROFURAN-3-YLIDENE]METHYL}PHENYL ACETATE
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Overview
Description
2-{[(3E)-5-(4-CHLOROPHENYL)-2-OXO-2,3-DIHYDROFURAN-3-YLIDENE]METHYL}PHENYL ACETATE is a complex organic compound characterized by the presence of a chlorophenyl group, a dihydrofuran ring, and an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3E)-5-(4-CHLOROPHENYL)-2-OXO-2,3-DIHYDROFURAN-3-YLIDENE]METHYL}PHENYL ACETATE typically involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the dihydrofuran ring. The final step involves the esterification of the resulting compound with acetic anhydride under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydrofuran ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[(3E)-5-(4-CHLOROPHENYL)-2-OXO-2,3-DIHYDROFURAN-3-YLIDENE]METHYL}PHENYL ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(3E)-5-(4-BROMOPHENYL)-2-OXO-2,3-DIHYDROFURAN-3-YLIDENE]METHYL}PHENYL ACETATE
- 2-{[(3E)-5-(4-FLUOROPHENYL)-2-OXO-2,3-DIHYDROFURAN-3-YLIDENE]METHYL}PHENYL ACETATE
- 2-{[(3E)-5-(4-METHOXYPHENYL)-2-OXO-2,3-DIHYDROFURAN-3-YLIDENE]METHYL}PHENYL ACETATE
Uniqueness
The uniqueness of 2-{[(3E)-5-(4-CHLOROPHENYL)-2-OXO-2,3-DIHYDROFURAN-3-YLIDENE]METHYL}PHENYL ACETATE lies in its specific chlorophenyl group, which imparts distinct chemical and biological properties compared to its analogs. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
[2-[(E)-[5-(4-chlorophenyl)-2-oxofuran-3-ylidene]methyl]phenyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClO4/c1-12(21)23-17-5-3-2-4-14(17)10-15-11-18(24-19(15)22)13-6-8-16(20)9-7-13/h2-11H,1H3/b15-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQXZOALZUDUUHM-XNTDXEJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C=C2C=C(OC2=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC=CC=C1/C=C/2\C=C(OC2=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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